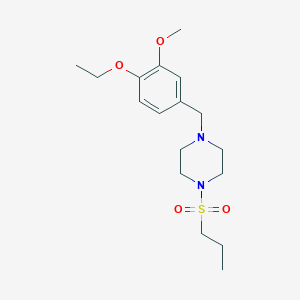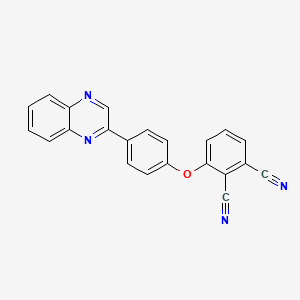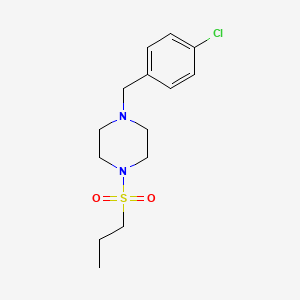![molecular formula C27H15N3O5 B10882754 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10882754.png)
2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .
准备方法
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions (MCRs) that are highly efficient and convergent. One common method involves the reaction of acenaphthoquinone with various reagents under specific conditions. For instance, the oxidation of acenaphthene with oxidizing agents or the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride can be used to prepare acenaphthoquinone, which is then further reacted to form the desired compound .
化学反应分析
2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD) and N-isocyano-N-isopropylpropan-2-amine. These reactions often result in the formation of spiro-fused cyclic frameworks and other heterocyclic compounds .
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of various heterocyclic compounds with medicinal properties, including anticancer, antiviral, and antibacterial activities. Additionally, it has applications in the development of non-viral modular gene vectors for gene transfection, owing to its ability to bind DNA and facilitate cellular uptake .
作用机制
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through the minor groove and form hydrogen bonds with proteins, thereby affecting various biological pathways. This interaction is crucial for its anticancer and gene transfection activities .
相似化合物的比较
Similar compounds to 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate include other acenaphthoquinone derivatives such as 9-methylacenaphtho[1,2-b]quinoxaline and acenaphtho[1,2-b]quinoxaline modified lysine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the nitrophenyl and oxoethyl groups in this compound contributes to its distinct properties and applications .
属性
分子式 |
C27H15N3O5 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
[2-(3-nitrophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate |
InChI |
InChI=1S/C27H15N3O5/c31-23(16-6-1-7-18(12-16)30(33)34)14-35-27(32)17-10-11-21-22(13-17)29-26-20-9-3-5-15-4-2-8-19(24(15)20)25(26)28-21/h1-13H,14H2 |
InChI 键 |
FRWWUFXLEADIBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC(=CC=C6)[N+](=O)[O-])N=C4C3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10882684.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10882685.png)

![2-{2-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882689.png)


![N-(4-{[4-(3-methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10882711.png)
![Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B10882713.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate](/img/structure/B10882732.png)
![1-Ethyl-4-[1-(4-ethylbenzyl)piperidin-4-yl]piperazine](/img/structure/B10882735.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methoxybenzamide](/img/structure/B10882746.png)
![methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882750.png)
![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10882756.png)
